molecular formula C17H13NO4 B15256506 Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

Cat. No.: B15256506
M. Wt: 295.29 g/mol
InChI Key: OCFSZJBQRPBJPY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:

    Sonogashira Coupling: This reaction involves the coupling of an ethynyl group with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoic acid.

Scientific Research Applications

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate can be compared with similar compounds such as:

    Methyl 4-ethynylbenzoate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-Nitrophenylacetylene: Lacks the benzoate ester group, affecting its solubility and reactivity.

    Methyl 3-nitrobenzoate: Lacks the ethynyl linkage, resulting in different chemical properties and reactivity.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate

InChI

InChI=1S/C17H13NO4/c1-12-11-14(7-10-16(12)18(20)21)4-3-13-5-8-15(9-6-13)17(19)22-2/h5-11H,1-2H3

InChI Key

OCFSZJBQRPBJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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